5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde
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Overview
Description
5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde is a biphenyl derivative characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 2’-position, and an aldehyde group at the 2-position of the biphenyl structure. Biphenyl derivatives are widely studied due to their significant roles in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid with 2-bromobenzaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it a preferred method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Nucleophilic Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid .
- 2-Methoxy-5-(trifluoromethyl)pyridine .
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate .
Comparison: 5-Methoxy-2’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for various synthetic and research applications, making it a valuable compound in multiple fields .
Properties
Molecular Formula |
C15H11F3O2 |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-11-7-6-10(9-19)13(8-11)12-4-2-3-5-14(12)15(16,17)18/h2-9H,1H3 |
InChI Key |
UBVXOGVJOPWTFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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